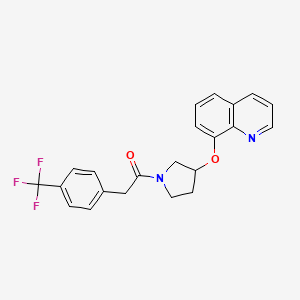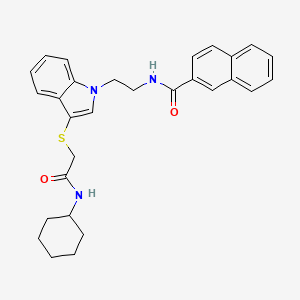
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core indole structure, followed by various functional group interconversions and additions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and naphthyl groups are aromatic and planar, while the cyclohexylamino group is likely to adopt a chair conformation. The thioether and amide groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis or reduction, the thioether group could be oxidized, and the indole group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of multiple aromatic rings. Its solubility would depend on the solvent, but it is likely to be soluble in organic solvents and insoluble in water .Scientific Research Applications
Antiviral Research
Indole derivatives, which form the core structure of this compound, have been reported to possess significant antiviral activities. Specifically, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential to inhibit viral replication could be explored in the development of new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral pathogens.
Anti-inflammatory and Analgesic Applications
The indole moiety is also associated with anti-inflammatory and analgesic properties. Compounds with similar structures have been compared with established medications like indomethacin and celecoxib for their effectiveness in reducing inflammation and pain . Research into this compound could lead to the development of new medications with fewer side effects or improved efficacy.
Cancer Research
Indole derivatives are known to have anticancer properties. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The compound’s interaction with cellular pathways could be studied to understand its potential role in cancer treatment, including tumor growth inhibition or apoptosis induction.
Antioxidant Properties
Compounds with indole structures have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . This compound could be analyzed for its ability to neutralize free radicals, which may lead to applications in preventing or treating conditions like neurodegenerative diseases or aging.
Enzyme Inhibition
Indole carboxamides are strong enzyme inhibitors, and their presence in a compound can lead to interactions with a variety of enzymes and proteins, often inhibiting their activity . This property can be harnessed in the development of drugs targeting specific enzymes involved in disease processes.
Neurotransmitter Research
Indoles are structurally similar to the amino acid tryptophan and the neurotransmitter serotonin. This similarity can be exploited in the study of neurological disorders and the development of drugs that can affect serotonin pathways, potentially offering new treatments for depression, anxiety, and other mental health conditions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains an indole ring, which is a common structure in many bioactive compounds . Indole derivatives are known to interact with a variety of enzymes and proteins . .
Mode of action
The mode of action of a compound depends on its specific interactions with its targets. Indole derivatives often form hydrogen bonds with their targets, which can inhibit the activity of the target enzymes or proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h4-9,12-15,18-19,24H,1-3,10-11,16-17,20H2,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACRODBXZJEBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)
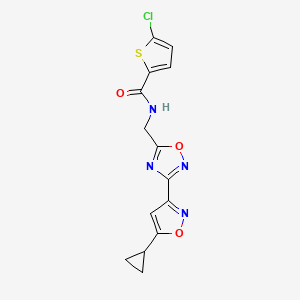


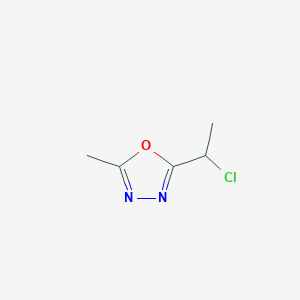

![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)
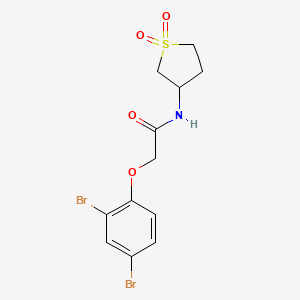



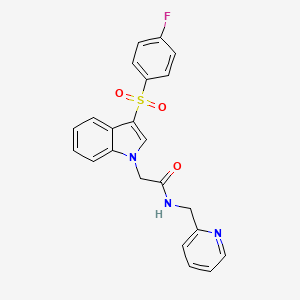
![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)
